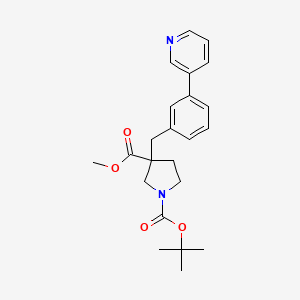

1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate

Description

This compound features a pyrrolidine core with two ester groups (tert-butyl and methyl) and a 3-(pyridin-3-yl)benzyl substituent. Its stereochemistry is unspecified in available data, but analogous compounds often exhibit stereochemical sensitivity in biological activity .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-[(3-pyridin-3-ylphenyl)methyl]pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-22(2,3)29-21(27)25-12-10-23(16-25,20(26)28-4)14-17-7-5-8-18(13-17)19-9-6-11-24-15-19/h5-9,11,13,15H,10,12,14,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCDAUQMWPPZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC(=CC=C2)C3=CN=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Core

- The pyrrolidine ring can be synthesized via cyclization reactions involving amino alcohols or amino acids, often using intramolecular nucleophilic substitution or reductive amination techniques.

- Protection of the nitrogen atom with a tert-butyl carbamate (Boc) group is common to control reactivity and facilitate subsequent steps.

- Methyl esterification at the 3-position is typically introduced via esterification reactions or by using methylated amino acid precursors.

Protection and Deprotection Steps

- The tert-butyl and methyl ester protecting groups are introduced and removed under controlled acidic or basic conditions to achieve the desired final compound.

- These steps ensure the stability of functional groups during multi-step synthesis.

Detailed Preparation Method (Hypothetical Example Based on Related Chemistry)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of amino acid derivative under heating | Formation of protected pyrrolidine core |

| 2 | Boc protection | Treatment with di-tert-butyl dicarbonate (Boc2O) | N-Boc protected pyrrolidine |

| 3 | Methyl ester introduction | Esterification with methanol and acid catalyst | Methyl ester at 3-position |

| 4 | Benzylation | Reaction with 3-(pyridin-3-yl)benzyl bromide, base | Introduction of benzyl-pyridinyl group |

| 5 | Purification | Chromatography or crystallization | Pure 1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate |

Research Findings and Optimization Notes

- Multi-step synthesis requires careful control of reaction conditions to avoid racemization or side reactions, especially during the introduction of the benzyl substituent.

- The use of mild bases and solvents such as dichloromethane or tetrahydrofuran (THF) is typical to maintain functional group integrity.

- Purification often involves silica gel chromatography with gradient elution to separate closely related intermediates.

- Yields can be optimized by adjusting reaction times, temperatures, and reagent stoichiometry.

Comparative Analysis of Preparation Approaches

| Aspect | Direct Alkylation Approach | Cross-Coupling Approach |

|---|---|---|

| Reaction Complexity | Moderate, fewer steps | Higher, requires catalysts |

| Use of Catalysts | Generally no | Palladium or other transition metals |

| Yield | Moderate to high | Potentially higher with optimized conditions |

| Scalability | Good | Dependent on catalyst cost and recovery |

| Environmental Impact | Lower, fewer reagents | Higher, due to metal catalysts and solvents |

Summary Table of Key Data

| Parameter | Data/Description |

|---|---|

| Molecular Formula | C23H28N2O4 |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 1316218-08-2 |

| Core Structure | Pyrrolidine ring with tert-butyl and methyl ester groups |

| Key Functional Groups | Boc-protected nitrogen, methyl ester, benzyl-pyridinyl substituent |

| Typical Synthetic Route | Multi-step involving cyclization, protection, alkylation |

| Common Solvents | Dichloromethane, THF, methanol |

| Purification Techniques | Chromatography, crystallization |

Chemical Reactions Analysis

1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Research indicates that compounds similar to 1-tert-butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate exhibit various biological activities:

- Anticancer Properties : Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The presence of the pyridine ring may enhance interactions with biological targets involved in cancer progression.

- Neuroprotective Effects : Some pyrrolidine derivatives have been investigated for their neuroprotective properties. They may modulate neurotransmitter systems and offer therapeutic benefits in neurodegenerative diseases.

Pharmaceutical Applications

Given its structural characteristics, this compound could serve as a lead structure for drug development in several areas:

- Antitumor Agents : Due to its potential anticancer properties, it could be optimized for use in cancer therapeutics.

- CNS Disorders : Its neuroprotective effects suggest possible applications in treating conditions like Alzheimer's or Parkinson's disease.

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating that this compound might also possess antimicrobial properties.

Case Study 1: Anticancer Activity

A study focused on pyrrolidine derivatives demonstrated that certain modifications to the structure significantly increased cytotoxicity against human cancer cell lines. The introduction of the pyridinyl-benzyl group was found to enhance the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal highlighted the neuroprotective effects of pyrrolidine compounds in animal models of neurodegeneration. The study showed that these compounds could reduce oxidative stress markers and improve cognitive function.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Core

Key Compounds :

(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1228070-72-1)

- Substituents : Chloro and methyl groups on the pyridine ring.

- Impact : Halogenation increases lipophilicity and may enhance binding to hydrophobic pockets in target proteins .

- Molecular Weight : 354.83 g/mol.

1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate Substituents: Methylthio (-SMe) group. Oxidation to sulfone derivatives (e.g., as in MK-8353 synthesis) can modulate potency .

1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate (CAS 1823256-51-4)

- Substituents : Trifluoromethyl (-CF₃) group.

- Impact : Enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and steric protection .

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Table 1: Structural and Physicochemical Comparisons

Ester Group Modifications

- Ethyl vs. Methyl Esters : Replacement of the methyl ester with ethyl (e.g., 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate in ) increases hydrophobicity but may reduce metabolic clearance rates .

- tert-Butyl Ester : Consistently used across analogues for steric protection of the carbamate group, enhancing stability against enzymatic hydrolysis .

Ring Size and Heterocycle Variations

Stereochemical Considerations

- (R)-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate () and (3S,4R)-1-tert-Butyl 3-methyl 4-(8-pivaloyl-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate () highlight the importance of defined stereocenters in optimizing binding affinity and selectivity. The target compound’s unspecified stereochemistry could lead to variability in activity if synthesized as a racemic mixture .

Biological Activity

1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate (CAS number: 1316218-08-2) is a complex organic compound notable for its potential biological activities. This article compiles diverse research findings on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 396.5 g/mol. The structure features a pyrrolidine ring substituted with tert-butyl and pyridine groups, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and neurology. The following sections detail specific studies and findings.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrrolidine derivatives:

- Mechanism of Action : Research indicates that compounds similar to 1-tert-butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate may induce apoptosis in cancer cells. For instance, derivatives have shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

- Case Studies : A specific study reported that related compounds demonstrated cytotoxicity with IC50 values in the low micromolar range against leukemia cell lines . This suggests that the compound could be further explored as a potential anticancer agent.

Neurological Implications

The compound's structure suggests possible interactions with neurological targets:

- Autophagy Modulation : Recent studies have explored small molecules for their ability to modulate autophagy, a critical process in neurodegenerative diseases. Compounds structurally related to 1-tert-butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate have been shown to enhance autophagic flux without affecting mTOR pathways . This could indicate a role for the compound in neuroprotection or as a therapeutic agent against neurodegenerative disorders.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions typically starting from readily available pyridine derivatives. The characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of the synthesized product.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | <10 | Induction of apoptosis via caspases |

| Anticancer | U-937 | <5 | Cytotoxicity through cell cycle arrest |

| Autophagy Modulation | Neuronal iPSCs | N/A | Enhanced autophagic flux |

Q & A

Q. What are the critical steps in synthesizing 1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate?

The synthesis typically involves multi-step procedures:

- Protection/deprotection : Use tert-butyl carbamate to protect the amino group during intermediate steps, followed by acidic/basic deprotection .

- Coupling reactions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridinylbenzyl moiety, requiring inert conditions and ligands like Pd(PPh₃)₄ .

- Optimization : Strict control of temperature (0–60°C), solvent selection (THF, dioxane), and reaction time (6–24 hrs) to maximize yield and purity .

Q. Which analytical techniques are used to confirm the compound’s structure and purity?

- NMR spectroscopy : Assigns chemical shifts to protons on the pyrrolidine ring, tert-butyl, and pyridinylbenzyl groups .

- HPLC : Monitors reaction progress and quantifies purity (>95% for research-grade material) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for the pyrrolidine ring?

- Chiral resolution : Use chiral auxiliaries or resolving agents like D-tartaric acid to separate enantiomers via diastereomeric salt formation .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation or alkylation steps to induce enantioselectivity .

Q. What computational strategies optimize reaction conditions for scale-up?

- Quantum chemical calculations : Predict reaction pathways and transition states to identify energy-efficient conditions .

- Machine learning : Train models on existing datasets (e.g., solvent polarity, catalyst loading) to recommend optimal parameters (e.g., 40°C, Cs₂CO₃ base) .

Q. How do structural modifications (e.g., substituents on the pyridine ring) impact biological activity?

- SAR studies : Replace the pyridinyl group with halogenated or electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to kinase targets. Reduced activity in analogs lacking the benzyl spacer highlights its role in target engagement .

Q. How can conflicting data on reaction yields (e.g., 40–70% in cross-coupling steps) be resolved?

- Parameter screening : Systematically vary Pd catalyst loading (1–5 mol%), ligand ratios (1:1–1:3), and solvent polarity (dioxane vs. DMF) to identify robust conditions .

- Reproducibility checks : Ensure anhydrous solvents and degassed reaction mixtures to mitigate oxygen/moisture sensitivity .

Q. What strategies improve regioselective functionalization of the pyrrolidine ring?

- Directed C-H activation : Use directing groups (e.g., -Boc) to selectively functionalize C3 or C4 positions .

- Protecting group tactics : Temporarily block reactive sites (e.g., amino groups) to direct alkylation/arylation to desired positions .

Q. How can solubility challenges in biological assays be addressed?

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxylate moiety to enhance aqueous solubility .

- Formulation : Use co-solvents (e.g., DMSO/PEG mixtures) while ensuring <1% DMSO to avoid cellular toxicity .

Q. What are the key challenges in scaling up the synthesis from milligram to gram scale?

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) for cost-effective purification .

- Exothermic reactions : Implement controlled addition of reagents (e.g., slow addition of NaH in THF) to manage heat generation .

Q. What role does this compound play in targeted drug discovery pipelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.